2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Description
Properties
IUPAC Name |
2-phenylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-22-19-20(24-21(25-22)16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-23(19)13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWXFNDISMGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Quinazoline Core Assembly
The quinazoline ring system is often constructed via condensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, anthranilic acid reacts with acetic anhydride to form 2-methyl-(4H)-benzooxazin-4-one, a precursor for quinazoline derivatives. Adapting this method, 2-phenyl-substituted variants are synthesized using benzoyl chloride instead of acetic anhydride, yielding 2-phenyl-(4H)-benzooxazin-4-one.
Reaction Conditions :
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Step 1 : Anthranilic acid + Benzoyl chloride in pyridine, stirred at room temperature.
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Step 2 : Neutralization with 5% NaHCO3 to precipitate the oxazinone intermediate.
This intermediate is critical for subsequent amine-mediated ring expansion into the quinazoline structure.
Spirocyclization Strategies
Spirocyclization introduces the cyclohexane moiety fused to the quinazoline core. A common method involves treating the quinazoline precursor with a cyclohexane-derived diol or diketone under acidic or catalytic conditions. For instance, acid-mediated cycloisomerization, as reported for related spiro compounds, facilitates ring closure.
Example Protocol :
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React 2-phenyl-(4H)-benzooxazin-4-one with cyclohexane-1,2-diamine in ethanol under reflux.
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Add a Brønsted acid (e.g., H2SO4) to catalyze spirocyclization.
Key Challenge : Stereochemical control at the spiro junction requires precise temperature and solvent selection. Polar aprotic solvents like DMF may enhance regioselectivity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts, effective in cross-coupling reactions for related spiro compounds, are less utilized here due to the absence of unsaturated bonds. Instead, Brønsted acids (e.g., H2SO4) or Lewis acids (e.g., ZnCl2) accelerate spirocyclization.
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various quinazoline derivatives, each with distinct chemical and biological properties
Scientific Research Applications
Anticancer Applications
The quinazoline scaffold, including derivatives like 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one, has been extensively studied for its anticancer properties. Research indicates that compounds within this class exhibit potent cytotoxicity against various cancer cell lines.
Case Studies:
- Antitumor Activity: A study demonstrated that specific quinazoline derivatives possess broad-spectrum antitumor activity, showing effectiveness against multiple tumor subpanels. Notably, compounds derived from the quinazoline framework were evaluated for their cytotoxic effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines, revealing promising results in inhibiting cell proliferation .
- Mechanism of Action: The mechanism often involves the inhibition of key signaling pathways associated with cancer cell growth and survival. For instance, quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Antiviral Properties
Recent studies have also highlighted the antiviral potential of quinazoline derivatives. The ability of these compounds to inhibit viral replication makes them candidates for further investigation in antiviral drug development.
Case Studies:
- Broad-Spectrum Antiviral Activity: A series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones were synthesized and evaluated for their antiviral activity against several viruses, including influenza and herpes simplex viruses. One compound demonstrated significant efficacy against all tested viruses, suggesting a potential role in treating viral infections .
Antioxidant Activity
The antioxidant properties of quinazoline derivatives contribute to their therapeutic potential by mitigating oxidative stress-related damage in cells.
Research Findings:
- A study focused on synthesizing novel quinazoline derivatives and evaluating their antioxidant activities. The results indicated that certain compounds exhibited strong antioxidant effects, which could be beneficial in preventing diseases associated with oxidative stress .
Other Biological Activities
Beyond anticancer and antiviral applications, this compound has been investigated for various other biological activities:
Potential Activities:
- Antibacterial Effects: Some studies have reported antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the versatility of quinazoline derivatives as potential antimicrobial agents .
- Anti-inflammatory Properties: Compounds within this class have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokine production .
Mechanism of Action
The mechanism of action of 2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
3-(3-Hydroxypropyl)-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one (CAS: 302553-74-8)
- Key Differences : A 3-hydroxypropyl group replaces the 3H hydrogen in the target compound.
- Molecular Weight : 400.5 g/mol.
2-(Benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one (CAS: 172984-42-8)
- Key Differences : A benzylsulfanyl (-SCH₂C₆H₅) group at position 2 introduces sulfur-based interactions.
- Impact : The sulfur atom may enhance binding to enzymatic targets (e.g., PARP-1 or NS3 protease) via hydrophobic or covalent interactions.
- Physical Properties :
2-Chloromethyl-3H-spiro[benzo[h]quinazoline-5,1'-cycloheptan]-4(6H)-one
- Key Differences : A chloromethyl (-CH₂Cl) substituent and cycloheptane ring (vs. cyclohexane).
- The chloromethyl group offers reactivity for further derivatization.
- Biological Activity : Moderate antitumor activity (15–46% tumor growth inhibition at 160–220 mg/kg) but lower efficacy than reference drugs like doxorubicin .
Enzyme Inhibition
- PARP-1 Inhibition: Spiroquinazolines with 2-phenyl groups (e.g., ) show strong binding to PARP-1 via H-bonds with Ser135 and Asn152, with IC₅₀ values comparable to 3-aminobenzamide .
- AChE Inhibition: Phenolic derivatives of spiro-cyclohexylquinazolinones (e.g., compound 4d in ) exhibit anti-acetylcholinesterase activity, suggesting the target compound may share this mechanism .
Antitumor and Antimicrobial Activity
- Cytotoxicity : Analogous compounds (e.g., ) inhibit MCF-7 breast cancer cells, though efficacy varies with substituents.
- Antibacterial Activity : Chloromethyl derivatives show modest activity against bacterial strains but underperform compared to nitrofurazone .
Data Tables
Table 1: Physicochemical Properties of Key Analogues
Biological Activity
2-Phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes the existing literature on its biological properties, including antibacterial, antifungal, anticancer, and antioxidant activities, supported by relevant data tables and case studies.
- Molecular Formula : C23H23N3O
- Molecular Weight : 339.44 g/mol
- Structure : The compound features a spiro structure that contributes to its unique biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA ATCC 43300 | 1.0 µg/mL |
| Other derivatives | S. aureus ATCC 25923 | 3.90 µg/mL |
These findings suggest that the compound may serve as a promising lead for developing new antibacterial agents, particularly against resistant strains .
Antifungal Activity
In addition to its antibacterial properties, the compound also exhibits antifungal activity. Studies showed that it effectively inhibited the growth of Candida albicans, with an MIC comparable to standard antifungal agents.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans ATCC 10231 | 2.5 µg/mL |
This broad-spectrum activity indicates the potential of this compound in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results are promising:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 10.5 | Doxorubicin: 12.0 |
| MCF-7 | 8.0 | Sorafenib: 9.0 |
| HCT116 | 15.0 | Cisplatin: 18.0 |
The compound exhibited significant cytotoxic effects with IC50 values indicating potent antiproliferative activity .
Antioxidant Activity
Antioxidant assays have shown that the compound possesses notable antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related diseases.
| Compound | Assay Type | EC50 (mM) |
|---|---|---|
| This compound | DPPH Scavenging Assay | 0.75 |
This activity suggests that it may help mitigate oxidative damage in biological systems .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various spiro compounds against MRSA and found that derivatives similar to this compound demonstrated superior antibacterial activity compared to traditional antibiotics .
- Anticancer Research : Another research paper reported that spiro compounds exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .
Q & A
Basic Research Question
- X-ray crystallography : Resolves spiro-junction geometry and cyclohexane chair conformation (e.g., C–S bond length: 1.76 Å, N–H···S hydrogen bonding) .
- NMR spectroscopy : H-NMR signals at δ 6.4–7.3 ppm confirm aromatic protons, while δ 1.0–2.1 ppm indicate cyclohexane methyl/methylene groups .
- IR spectroscopy : Peaks at 3310 cm (N–H stretch) and 1585 cm (C=C aromatic) validate functional groups .
What in vitro and in vivo biological assays have been used to evaluate this compound’s pharmacological potential?
Advanced Research Question
- Anti-inflammatory activity : Carrageenan-induced rat paw edema models show 20–40% inhibition at 150 mg/kg, comparable to diclofenac .
- Antitumor activity : Ehrlich ascites carcinoma models report 30–40% tumor growth inhibition at 185 mg/kg, linked to apoptosis induction .
- Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus show lower efficacy (MIC > 500 µg/mL) than furazolidone .
How do structural modifications (e.g., substituents on the phenyl or cyclohexane rings) affect biological activity?
Advanced Research Question
- Phenyl group substitution : Electron-withdrawing groups (e.g., Cl at position 4) enhance anti-inflammatory activity by 15% via COX-2 inhibition .
- Spiro-ring size : Cycloheptane analogs (vs. cyclohexane) reduce antitumor efficacy by 10–15%, suggesting steric hindrance impacts target binding .
- Thioxo vs. hydrazine derivatives : 2-Hydrazinyl derivatives exhibit superior monoamine oxidase inhibition (IC = 1.2 µM) due to enhanced hydrogen bonding .
How can researchers resolve contradictions in reported biological activity data (e.g., variable antitumor efficacy across studies)?
Advanced Research Question
- Dose-response calibration : Discrepancies may arise from differing administered doses (e.g., 150 vs. 185 mg/kg in murine models) .
- Cell line specificity : Test against diverse panels (e.g., MCF-7 vs. HeLa) to identify selectivity trends .
- Metabolic stability assays : Assess hepatic microsomal degradation to clarify in vivo vs. in vitro disparities .
What computational strategies (e.g., molecular docking) predict binding interactions with targets like PARP-1 or NS3 protease?
Advanced Research Question
- PARP-1 inhibition : Docking studies (AutoDock Vina) reveal hydrogen bonds with Ser904 and π-π stacking with Tyr907, correlating with IC values of 0.8 µM .
- Zika NS3 interaction : Binding energy (−7.1 kcal/mol) and H-bonds with Ser135/Asn152 suggest competitive inhibition .
- MD simulations : 100-ns trajectories confirm stable binding of 2-(methylthio) derivatives in PARP-1’s NAD pocket .
What are the key challenges in purifying this compound, and how can they be mitigated?
Advanced Research Question
- Byproduct formation : Thiol oxidation during spiro-ring closure generates disulfide impurities; use argon atmosphere and reducing agents (e.g., NaBH) .
- Solvent selection : Ethanol recrystallization minimizes polar impurities but may require HPLC (C18 column, acetonitrile/water gradient) for final purity >98% .
What toxicity profiles have been observed in preclinical studies, and how are they assessed?
Advanced Research Question
- Acute toxicity : LD > 1000 mg/kg in rats, with no hepatorenal damage at 200 mg/kg doses .
- Genotoxicity : Ames tests show mutagenicity only at concentrations >500 µg/mL, likely due to reactive thiol intermediates .
- Cardiotoxicity screening : hERG channel binding assays (IC > 10 µM) suggest low arrhythmia risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
